VEGFR-2 Kinase Inhibitory Potency: 4-(phthalazin-1-yloxy)aniline Derivatives vs. Reference Drug Sorafenib
While the parent compound 4-(phthalazin-1-yloxy)aniline itself is primarily a synthetic intermediate, its direct anilinophthalazine derivatives demonstrate VEGFR-2 inhibitory activity with IC50 values ranging from 0.636 to 5.76 μM [1]. Structure-guided optimization via extension with a uriedo linker produced derivatives (compounds 7a-i) exhibiting significantly improved binding affinity, achieving IC50 values of 0.083-0.473 μM [2]. Notably, optimized derivatives 7g-i displayed IC50 values of 0.086, 0.083, and 0.086 μM, respectively, surpassing the reference multi-kinase inhibitor sorafenib (IC50 = 0.09 μM) in this assay system [3].
| Evidence Dimension | VEGFR-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Optimized uriedo-anilinophthalazine derivative 7h: IC50 = 0.083 μM |
| Comparator Or Baseline | Sorafenib: IC50 = 0.09 μM |
| Quantified Difference | Derivative 7h exhibits approximately 1.08-fold greater potency (7.8% improvement) compared to sorafenib |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; molecular docking-guided optimization extending hydrophobic interaction into VEGFR-2 back pocket |
Why This Matters
Demonstrates that the 4-(phthalazin-1-yloxy)aniline scaffold can be optimized to achieve VEGFR-2 inhibitory potency that meets or exceeds a clinically established reference agent, validating its utility as a starting point for kinase inhibitor development.
- [1] Eldehna, W. M., Abou-Seri, S. M., El Kerdawy, A. M., Ayyad, R. R., Hamdy, A. M., Ghabbour, H. A., ... & Abou El Ella, D. A. (2016). Increasing the binding affinity of VEGFR-2 inhibitors by extending their hydrophobic interaction with the active site: Design, synthesis and biological evaluation of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives. European Journal of Medicinal Chemistry, 113, 50-62. View Source
- [2] Eldehna, W. M., Abou-Seri, S. M., El Kerdawy, A. M., Ayyad, R. R., Hamdy, A. M., Ghabbour, H. A., ... & Abou El Ella, D. A. (2016). Increasing the binding affinity of VEGFR-2 inhibitors by extending their hydrophobic interaction with the active site. European Journal of Medicinal Chemistry, 113, 50-62. View Source
- [3] Eldehna, W. M., et al. (2016). Increasing the binding affinity of VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 113, 50-62. View Source
